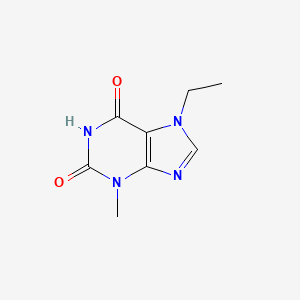

7-Ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2/c1-3-12-4-9-6-5(12)7(13)10-8(14)11(6)2/h4H,3H2,1-2H3,(H,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISWGHGEIIOKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325661 | |

| Record name | 7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55242-68-7 | |

| Record name | NSC515472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=515472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the Purine-2,6-dione (B11924001) Core Structure

The foundational purine-2,6-dione skeleton, also known as xanthine (B1682287), can be assembled through two primary strategies: de novo synthesis, which builds the ring system from acyclic precursors, and the derivatization of pre-existing purine (B94841) scaffolds.

De Novo Synthesis Approaches

The most prominent de novo method for the synthesis of the purine core is the Traube purine synthesis. zsmu.edu.uathieme-connect.deresearchgate.net This versatile method involves the cyclization of a 4,5-diaminopyrimidine (B145471) derivative. The general pathway commences with a substituted 4,5-diaminopyrimidine, which is then treated with a reagent that provides a single carbon atom to form the imidazole (B134444) ring fused to the pyrimidine (B1678525) ring.

For the synthesis of a 3-methyl-purine-2,6-dione core, the synthesis would start with a 4,5-diamino-3-methylpyrimidin-2,6-dione. The cyclization to form the xanthine structure is typically achieved using reagents like formic acid or its derivatives. slideshare.netslideshare.net The reaction proceeds through the formylation of one of the amino groups, followed by an intramolecular cyclodehydration to yield the final purine-2,6-dione structure.

A general representation of the Traube synthesis for a substituted xanthine is presented below:

Table 1: Key Steps in the Traube Purine Synthesis for a Substituted Xanthine

| Step | Description | Reagents |

| 1 | Nitrosation of a 4-aminopyrimidine (B60600) derivative | Sodium nitrite, Acid |

| 2 | Reduction of the nitroso group | Reducing agents (e.g., sodium dithionite) |

| 3 | Cyclization | Formic acid, or other one-carbon sources |

Derivatization of Pre-existing Purine Scaffolds (e.g., from Xanthine)

An alternative and often more direct approach to obtaining substituted purine-2,6-diones is through the chemical modification of readily available purine precursors, most notably xanthine itself or its naturally occurring methylated derivatives like theophylline (B1681296) and theobromine (B1682246). epa.govmdpi.com Xanthine possesses acidic protons at the N1, N3, and N7 positions, allowing for the introduction of various substituents through alkylation reactions.

This method is particularly advantageous when the desired substitution pattern can be achieved through sequential and regioselective alkylation steps. For the synthesis of 7-Ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione, one could envision starting with either 3-methylxanthine (B41622) or 7-ethylxanthine and introducing the remaining alkyl group in a subsequent step. The success of this approach hinges on the ability to control the regioselectivity of the alkylation reactions.

Regioselective Alkylation and Functionalization at Nitrogen Positions (N1, N3, N7)

The introduction of ethyl and methyl groups at specific nitrogen atoms of the purine-2,6-dione core is a critical aspect of the synthesis of the target molecule. Achieving the desired 3,7-disubstitution pattern requires careful control over the reaction conditions to ensure high regioselectivity.

Specific Methodologies for 7-Alkylation (e.g., 7-Ethyl Introduction)

The N7 position of the xanthine ring is a common site for alkylation. To synthesize this compound, a plausible route involves the ethylation of 3-methylxanthine. The literature describes various alkylating agents for xanthine derivatives, including alkyl halides (e.g., ethyl iodide) and dialkyl sulfates (e.g., diethyl sulfate). mdpi.com

The reaction is typically carried out in the presence of a base to deprotonate the acidic N-H of the purine ring, thereby generating a more nucleophilic xanthine anion. The choice of base and solvent can significantly influence the outcome of the reaction. For instance, the use of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a common practice for the N-alkylation of xanthines. mdpi.com

Specific Methodologies for 3-Methylation

Similarly, the introduction of a methyl group at the N3 position can be achieved through the methylation of a 7-ethylxanthine precursor. Common methylating agents include methyl iodide and dimethyl sulfate. mdpi.com The reaction conditions, including the choice of base and solvent, are crucial for directing the methylation to the desired N3 position.

It is worth noting that biocatalytic methods are also being explored for the synthesis of specific methylxanthines. For instance, engineered E. coli strains have been used to produce 3-methylxanthine from theophylline or theobromine. nih.govmdpi.comresearchgate.net While not a direct chemical synthesis of the target molecule, these biological approaches highlight the importance of specific N-dealkylation and N-alkylation in the xanthine family.

Control of Regioselectivity in Multi-substituted Purine-2,6-diones

Achieving regioselectivity in the alkylation of xanthine derivatives is a well-documented challenge due to the presence of multiple reactive nitrogen atoms. The relative acidity of the N-H protons (N1, N3, N7) and the steric hindrance around these positions play a significant role in determining the site of alkylation.

Several factors can be manipulated to control the regioselectivity of the reaction:

Choice of Base: The nature of the base can influence which nitrogen is deprotonated. Stronger bases like sodium hydride (NaH) may lead to different selectivity compared to weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). beilstein-journals.org

Solvent: The polarity and coordinating ability of the solvent can affect the reactivity of the xanthine anion and the alkylating agent. Solvents such as DMF, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) can lead to different regioselective outcomes. beilstein-journals.org

Nature of the Alkylating Agent: The size and reactivity of the alkylating agent can influence the position of attack. For instance, bulkier alkylating agents may favor less sterically hindered positions.

Protecting Groups: In some cases, protecting groups can be employed to block certain nitrogen atoms, thereby directing the alkylation to the desired position. The subsequent removal of the protecting group yields the target molecule. epa.gov

The interplay of these factors is complex, and the optimal conditions for achieving a specific substitution pattern often need to be determined empirically. For the synthesis of this compound, a stepwise approach, potentially involving the purification of intermediates, is likely necessary to ensure the desired regiochemistry.

Table 2: Factors Influencing Regioselectivity in Xanthine Alkylation

| Factor | Influence on Regioselectivity | Examples of Reagents/Conditions |

| Base | Can selectively deprotonate specific nitrogen atoms based on acidity and steric accessibility. | K₂CO₃, Cs₂CO₃, NaH, DBU |

| Solvent | Affects the solubility of reactants and the solvation of the xanthine anion, influencing its nucleophilicity. | DMF, THF, Acetonitrile, DMSO |

| Alkylating Agent | Steric bulk can favor alkylation at less hindered positions. | Ethyl iodide, Diethyl sulfate, Methyl iodide, Dimethyl sulfate |

| Protecting Groups | Can be used to temporarily block reactive sites to direct alkylation to a specific nitrogen. | Benzyl (B1604629) groups, Dimethoxytrityl (DMT) groups |

C8-Substitution and Modification Strategies

The C8 position of the xanthine core is a primary site for chemical modification to modulate biological activity. Functionalization at this site can significantly alter the compound's pharmacological profile.

Introduction of Halogen, Aryl, or Heteroaryl Substituents

The introduction of substituents at the C8 position is a cornerstone of xanthine chemistry. Halogenation of the C8 position serves as a crucial primary step, creating a versatile intermediate for further modifications. Direct halogenation of the C8-H bond on the purine ring can be achieved using various halogenating agents. For instance, N-halosuccinimides in suitable solvents are commonly employed. Once halogenated, typically forming an 8-bromo or 8-chloro derivative, the compound becomes a substrate for introducing a wide array of aryl or heteroaryl groups.

The introduction of these moieties is frequently accomplished via transition-metal-catalyzed cross-coupling reactions. For example, 8-bromo-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione can be reacted with various arylboronic acids or heteroarylboronic acids in a Suzuki coupling reaction to yield 8-aryl or 8-heteroaryl derivatives. nih.govmdpi.com The introduction of a heterocycle at the 8-position has been a particularly successful strategy in the development of selective ligands for various pharmacological targets. nih.gov

Nucleophilic Aromatic Substitution Reactions on the Purine Ring

Nucleophilic aromatic substitution (SNAr) provides a complementary route to C8-functionalization, particularly for introducing nitrogen, oxygen, or sulfur nucleophiles. chemistrysteps.com This reaction type is viable because the purine ring system is inherently electron-deficient, which facilitates nucleophilic attack, especially when a good leaving group like a halogen is present at the C8 position. wikipedia.orglibretexts.org

The SNAr mechanism involves the attack of a nucleophile on the C8 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the halide leaving group restores the aromaticity of the purine ring, yielding the C8-substituted product. A variety of nucleophiles, including amines (primary and secondary), alkoxides, and thiolates, can be employed to displace the C8-halogen. For example, the reaction of 8-bromo-7-ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione with secondary amines like piperidine (B6355638) or morpholine (B109124) can yield the corresponding 8-amino-substituted derivatives. nih.gov The reaction is typically performed in a polar aprotic solvent, and heating may be required to drive the reaction to completion.

Advanced Synthetic Techniques and Catalyst Development

Modern synthetic chemistry offers advanced tools to enhance the efficiency, selectivity, and environmental friendliness of synthetic routes to complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. researchgate.net For derivatives of this compound, these reactions are most applicable for modifying an 8-halo precursor.

Several types of palladium-catalyzed cross-couplings are relevant:

Suzuki-Miyaura Coupling: This reaction pairs the 8-halo-xanthine with an organoboron reagent (e.g., aryl- or heteroarylboronic acid) to form 8-aryl or 8-heteroaryl xanthines. mdpi.com

Sonogashira Coupling: This method is used to introduce alkyne functionalities by coupling the 8-halo-xanthine with a terminal alkyne. nih.gov The resulting 8-alkynyl derivatives are versatile intermediates for further transformations.

Heck Coupling: This reaction can form a new carbon-carbon bond between the C8 position and an alkene.

Buchwald-Hartwig Amination: This is a powerful method for forming carbon-nitrogen bonds, allowing for the coupling of the 8-halo-xanthine with a wide range of amines.

These reactions are valued for their functional group tolerance and generally mild conditions. The choice of palladium catalyst, ligand, base, and solvent is critical for optimizing reaction yield and scope.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Resulting C8-Substituent |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ | Aryl (e.g., Phenyl) |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄ / CuI | Alkynyl (e.g., -C≡C-R) |

| Heck | H₂C=CHR | Pd(OAc)₂ / P(o-tolyl)₃ | Alkenyl (e.g., -CH=CHR) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP | Amino (-NR₂) |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl |

Green Chemistry Approaches in Purine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In purine synthesis, a significant area of focus has been the use of microwave-assisted organic synthesis (MAOS). bohrium.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. beilstein-journals.orgnih.gov This is particularly beneficial for the imidazole ring closure step in the Traube purine synthesis, a key reaction in forming the xanthine scaffold. psu.edu

Microwave heating can overcome problems associated with conventional heating, such as poor mixing and slow heat transfer, leading to more uniform heating and faster reaction rates. beilstein-journals.org The application of microwaves has been shown to be effective in the synthesis of various 8-substituted xanthine derivatives, sometimes allowing for reactions that were previously inaccessible. nih.gov Other green approaches include the development of solvent-free reactions and the use of more benign solvent systems to minimize waste. rsc.org

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 5-15 minutes |

| Energy Consumption | Higher | Lower |

| Yields | Moderate to Good | Often Improved |

| Solvent Use | Often requires large volumes | Can be reduced or performed under solvent-free conditions |

Synthetic Routes to Isotopically Labeled this compound Analogs for Research Applications

Isotopically labeled compounds are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry. researchgate.neteurisotop.com The synthesis of labeled analogs of this compound can be achieved by incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) into the molecule.

Several strategies can be employed for isotopic labeling:

Use of Labeled Precursors: The synthesis can start from a simple, commercially available labeled building block. For instance, the Traube synthesis could be initiated from a labeled 5,6-diaminouracil (B14702) derivative.

Labeling via Alkylation: One of the most straightforward methods involves introducing the label in one of the final synthetic steps. For example, to label the N7-ethyl group, ¹³C₂- or ¹⁴C₂-labeled ethyl iodide could be used to alkylate the precursor 3-methylxanthine. Similarly, a labeled methyl group can be introduced at the N3 position using a labeled methylating agent.

Hydrogen-Isotope Exchange: For deuterium (B1214612) (²H) or tritium (B154650) (³H) labeling, hydrogen-isotope exchange reactions can be performed on the final compound or a late-stage intermediate, often catalyzed by a metal.

These labeled analogs enable researchers to trace the metabolic fate of the compound, quantify its concentration in biological matrices with high accuracy, and conduct mechanistic studies using techniques like NMR spectroscopy. nih.govnih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. One- and two-dimensional NMR experiments provide information on the chemical environment of individual atoms and their connectivity.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl and methyl groups, as well as the lone proton on the purine (B94841) ring system. The ethyl group at the N7 position would exhibit a characteristic triplet for the terminal methyl protons and a quartet for the methylene (B1212753) protons, arising from spin-spin coupling. The methyl group at the N3 position would appear as a sharp singlet. The C8-H proton would also present as a singlet.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| CH₃ (N3) | 3.2 - 3.4 | Singlet | N/A |

| CH₂ (N7-ethyl) | 4.0 - 4.2 | Quartet | ~7 Hz |

| CH₃ (N7-ethyl) | 1.3 - 1.5 | Triplet | ~7 Hz |

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbons (C2 and C6) are expected to appear significantly downfield. The carbons of the ethyl and methyl substituents will have characteristic shifts in the aliphatic region.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 151 - 153 |

| C4 | 147 - 149 |

| C5 | 106 - 108 |

| C6 | 155 - 157 |

| C8 | 140 - 142 |

| N3-CH₃ | 28 - 30 |

| N7-CH₂ | 42 - 44 |

Two-dimensional NMR techniques are instrumental in assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the connectivity within the ethyl group by showing a cross-peak between the methylene (CH₂) and methyl (CH₃) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. For instance, it would link the N3-methyl protons to the N3-methyl carbon and the protons of the ethyl group to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps in piecing together the entire molecular framework. Expected correlations would include those between the N7-methylene protons and the C5 and C8 carbons of the purine ring, confirming the position of the ethyl group. Similarly, correlations from the N3-methyl protons to the C2 and C4 carbons would verify the methyl group's location.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This would be useful to confirm the spatial relationship between the substituents and the purine ring. For example, NOE signals might be observed between the N7-methylene protons and the C8-H proton.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For 7-Ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione (C₈H₁₀N₄O₂), the exact mass can be calculated.

Calculated Molecular Mass

| Formula | Calculated Monoisotopic Mass |

|---|

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a pattern of product ions. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the ethyl group and cleavages within the purine ring structure, similar to other xanthine (B1682287) derivatives.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations of the two ketone groups. Other significant peaks would include C-H stretching vibrations from the alkyl groups and the aromatic C-H, as well as C=C and C-N stretching vibrations from the purine ring.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O stretching | 1650 - 1720 |

| C-H stretching (alkyl) | 2850 - 3000 |

| C-H stretching (aromatic) | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The purine ring system constitutes a chromophore that absorbs UV light. The spectrum is expected to show characteristic absorption maxima in the UV region, which can be influenced by the solvent polarity.

Characteristic Vibrational Modes and Electronic Transitions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, would be employed to identify the characteristic vibrational modes of the molecule. Key functional groups such as the carbonyl (C=O) groups of the uracil (B121893) ring, the C-N bonds within the purine scaffold, and the vibrations associated with the methyl and ethyl substituents would exhibit distinct absorption or scattering peaks. For instance, the C=O stretching vibrations are typically observed in the region of 1650-1750 cm⁻¹.

Electronic transitions would be investigated using ultraviolet-visible (UV-Vis) spectroscopy. The purine ring system, being aromatic in nature, would display characteristic π→π* transitions. The position and intensity of these absorption maxima would be sensitive to the substitution pattern on the purine ring and the solvent environment.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a crystalline compound. This technique would provide accurate bond lengths, bond angles, and torsion angles, revealing the exact geometry of the this compound molecule. It would also elucidate the planarity of the purine ring system and the preferred conformation of the ethyl group attached to the N7 position.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic properties of molecules. However, no specific studies detailing these calculations for 7-Ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione were found.

Density Functional Theory (DFT) Studies on Ground State Properties

There are no available DFT studies that report the calculated ground state properties of this compound. Such studies on related xanthines have been performed to understand their stability and reactivity. researchgate.netccsenet.org

Molecular Orbitals and Electron Density Distribution

Information regarding the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the electron density distribution for this compound is not available in the current scientific literature. For other methylxanthines, these properties have been calculated to elucidate their chemical reactivity and potential interaction sites. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the conformational possibilities of a molecule and its interactions with biological systems. There is no specific published research applying these techniques to this compound.

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscapes for this compound have not been reported. This type of analysis would be crucial for understanding the molecule's flexibility and preferred shapes.

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

While MD simulations have been used to study the interactions of other xanthine (B1682287) derivatives with targets like adenosine (B11128) receptors or xanthine oxidase, no such simulations have been published for this compound. nih.govresearchgate.net

Binding Affinity Prediction and Ligand Design Principles

Due to the absence of molecular modeling and dynamics studies, there are no published predictions of the binding affinity of this compound to any specific biological target. Consequently, there are no established ligand design principles derived from the computational analysis of this particular compound. For the broader class of xanthines, structure-activity relationships have been explored to guide the design of new derivatives with specific pharmacological profiles. nih.govnih.gov

Molecular Docking Simulations for Putative Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For purine-2,6-dione (B11924001) derivatives, docking studies are crucial in elucidating their interaction with biological targets.

In silico molecular docking studies on various 1H-purine-2,6-dione derivatives have been performed to understand their binding modes with target proteins. nih.govnih.gov For instance, the docking of a 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione derivative with the SARS-CoV-2 main protease revealed key interactions within the binding cavity. nih.gov The purine (B94841) moiety's carbonyl groups were found to form hydrogen bonds with amino acid residues like GLY143 and CYS145. nih.gov Such studies suggest that this compound would likely adopt a similar binding orientation, with its purine core playing a vital role in anchoring the molecule to the active site of a target protein through hydrogen bonding. The ethyl and methyl substituents would likely occupy hydrophobic pockets within the binding site, further stabilizing the ligand-protein complex.

A typical molecular docking workflow involves:

Receptor Preparation: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of the purine-2,6-dione derivative is generated and optimized.

Docking Simulation: A docking algorithm is used to explore various possible conformations of the ligand within the receptor's binding site.

Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity.

The following table summarizes potential interactions observed in docking studies of related purine-2,6-dione derivatives, which can be extrapolated to this compound.

| Interacting Residue | Type of Interaction | Putative Role of this compound Moiety |

| Glycine, Cysteine | Hydrogen Bond | Carbonyl groups of the purine-2,6-dione core |

| Histidine | Hydrogen Bond | Hydroxyl groups on substituents (if present) |

| Leucine, Valine | Hydrophobic Interaction | Ethyl and methyl groups |

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI)

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding affinities of a series of ligands to a target protein. nih.gov These methods are based on statistical mechanics and molecular dynamics simulations.

The process involves alchemically "mutating" one ligand into another in both the solvated state and when bound to the protein. The difference in the free energy of these two transformations provides the relative binding free energy. These calculations are computationally intensive but can yield highly accurate predictions of binding affinity, often within 1-2 kcal/mol of experimental values. drugdesigndata.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine-2,6-dione Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent analogues. frontiersin.org

Development of Predictive Models for Biological Activity

The development of a QSAR model for purine-2,6-dione derivatives involves several steps:

Data Set Collection: A series of purine-2,6-dione derivatives with their experimentally measured biological activities is compiled. researchgate.net

Molecular Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netfrontiersin.org

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. researchgate.net

For purine derivatives, QSAR studies have been successfully employed to develop models that predict their inhibitory activity against various enzymes. researchgate.net These models can then be used to predict the biological activity of this compound.

Identification of Key Molecular Descriptors

Through QSAR studies, key molecular descriptors that influence the biological activity of purine-2,6-dione derivatives can be identified. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the distribution of electrons in the molecule, such as partial charges and dipole moments.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and volume.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, such as the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical indices that describe the connectivity of atoms in the molecule.

A hypothetical QSAR study on a series of purine-2,6-dione derivatives might identify the following key descriptors:

| Descriptor Category | Example Descriptor | Influence on Biological Activity |

| Electronic | SsCH3 E-index | May positively or negatively correlate with activity depending on the target. |

| Steric | Molecular Weight | Can influence binding affinity and specificity. |

| Hydrophobic | LogP | Often shows a parabolic relationship with activity. |

| Topological | T_2_Cl_3 | Can be related to the flexibility and shape of the molecule. |

The insights gained from such QSAR models are invaluable for the rational design of new and more potent purine-2,6-dione derivatives for various therapeutic applications.

Biochemical and Molecular Interaction Studies

Enzyme Interaction and Inhibition Mechanisms

Xanthine (B1682287) derivatives are known to interact with several enzyme systems, primarily due to their structural similarity to endogenous purines. nih.govwikipedia.org

Mechanistic Studies of Phosphodiesterase (PDE) Inhibition (e.g., cAMP PDE)

Methylxanthines are well-known non-selective inhibitors of phosphodiesterases (PDEs), enzymes responsible for the degradation of cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govnih.gov By inhibiting PDEs, xanthine derivatives increase intracellular levels of these second messengers, which in turn modulates various physiological processes, including smooth muscle relaxation and reduced inflammation. nih.govbrainkart.com The inhibitory action is competitive, meaning they vie with the natural substrates (cAMP and cGMP) for the active site of the enzyme. nih.gov

Specific kinetic data, such as the inhibition constant (Ki), for 7-Ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione are not available in the reviewed literature. For comparison, well-studied methylxanthines like theophylline (B1681296) and caffeine (B1668208) are considered relatively weak competitive inhibitors of PDEs. nih.gov For instance, 3-Methylxanthine (B41622) has been shown to be an inhibitor of cGMP phosphodiesterase with an IC50 of 920 μM in guinea-pig tracheal muscle. selleckchem.com Pentoxifylline, another xanthine derivative, is a competitive inhibitor of a fungal family 18 chitinase (B1577495) with a Ki of 37 μM. nih.gov

The interaction between xanthine inhibitors and the active site of PDEs involves key structural features. The purine (B94841) ring system of the xanthine molecule typically mimics the purine base of the natural cAMP or cGMP substrate. The specific substitutions on the xanthine ring (in this case, an ethyl group at position 7 and a methyl group at position 3) would be critical in determining the affinity and selectivity for different PDE isoforms. However, without experimental data, the precise molecular interactions for this compound cannot be described.

Xanthine Oxidase (XOR) Inhibition Mechanisms

Xanthine oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Some methylxanthines have been shown to act as competitive inhibitors of this enzyme. biotechrep.ircapes.gov.brnih.gov This inhibition can lead to a reduction in uric acid levels. capes.gov.br The metabolism of caffeine itself can be catalyzed by xanthine oxidase. hmdb.ca

Interaction with Other Purine-Metabolizing Enzymes (e.g., Riboflavin (B1680620) Synthase)

There is no available information regarding the interaction of this compound with other purine-metabolizing enzymes such as riboflavin synthase.

Receptor Binding and Signaling Pathway Modulation

The primary receptor targets for methylxanthines are adenosine receptors (A1, A2A, A2B, and A3). nih.govnih.gov They act as non-selective competitive antagonists, blocking the effects of adenosine, a nucleoside that plays a crucial role in regulating neuronal activity and various physiological processes. nih.govnih.gov The stimulant effects of compounds like caffeine are largely attributed to this adenosine receptor antagonism. nih.gov The affinity for these receptors is influenced by the substituents on the xanthine core. pnas.org For example, 7-methylxanthine (B127787) is known as a non-selective adenosine antagonist. ncats.io Without specific binding studies, the receptor affinity profile and subsequent impact on signaling pathways for this compound remain unknown.

Investigation of Cellular Targets Using Chemical Probes

Fluorescent Probe Applications in Cellular Localization Studies

There is no available scientific literature describing the use of this compound as a fluorescent probe for cellular localization studies. Research has not been published detailing its synthesis into a fluorescent derivative or its application in imaging and tracking subcellular components or processes.

Cellular Mechanism of Action Studies (in vitro)

Detailed in vitro studies on the cellular mechanisms of action for this compound are not present in the available scientific literature. The subsequent subsections outline the specific areas where information is lacking.

Modulation of Cell Proliferation and Apoptosis Pathways (e.g., cancer cell lines in vitro)

No research data could be found regarding the effects of this compound on the modulation of cell proliferation or apoptosis pathways in cancer cell lines. Consequently, there are no findings on its potential cytotoxic effects, its impact on cell cycle regulation, or its ability to induce programmed cell death in malignant cells.

Antiviral Mechanisms at the Cellular Level (e.g., coronavirus replication inhibition in vitro)

There are no published studies investigating the potential antiviral mechanisms of this compound at the cellular level. Research detailing its efficacy in inhibiting the replication of viruses, such as coronaviruses, in in vitro models has not been reported.

Anti-inflammatory Mechanisms (in vitro models)

No information is available in the scientific literature concerning the anti-inflammatory mechanisms of this compound. There are no in vitro studies detailing its effects on inflammatory pathways, such as the inhibition of pro-inflammatory cytokine production or the activity of key inflammatory enzymes.

Due to the absence of research data for this compound in the specified areas, no data tables could be generated.

Structure Activity Relationship Sar Studies and Rational Design Principles

Systematic Evaluation of Substituent Effects at N1, N3, and N7 Positions

The nitrogen atoms at positions 1, 3, and 7 of the purine-2,6-dione (B11924001) ring are key points for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity. Direct alkylation of the purine (B94841) ring often results in a mixture of N7 and N9 regioisomers, with the N9 isomer typically being the more thermodynamically stable product. acs.orgnih.gov However, specific synthetic methods have been developed to achieve regioselective substitution, enabling a systematic exploration of the chemical space around these positions. acs.orgnih.gov

In the context of developing inhibitors for the human poly(A)-selective ribonuclease Caf1, a systematic evaluation of substituents at the N3 and N7 positions was undertaken. nih.gov It was hypothesized that the N7-substituent binds within a hydrophobic active site pocket. nih.govresearchgate.net Similarly, it was proposed that a bulky substituent at the N3 position could establish favorable contacts with a specific pocket in the Caf1 active site. nih.govresearchgate.net The N1 position has also been a target for modification; for instance, the introduction of an N-hydroxy group can form critical hydrogen bonds with active site residues, such as Asp61 in Caf1. nih.gov

The size and conformation of alkyl substituents, particularly at the N7 position, can significantly influence binding affinity. Studies on Caf1 inhibitors demonstrated that both the length and branching of the N7-alkyl chain are critical for optimal activity. nih.gov

Starting with a 7-benzyl substituted purine-2,6-dione, modifications were made to probe the impact of the substituent's size and shape. Replacing the flexible benzyl (B1604629) group with a more rigid and bulky cyclohexyl group, or with a small methyl group, led to a nearly three-fold reduction in inhibitory activity. nih.gov This suggests that a specific volume and type of interaction are required in the binding pocket.

Furthermore, the length of the alkyl linker connecting a terminal phenyl ring to the N7 position was systematically varied. A phenethyl group (a two-carbon linker) was found to be optimal for activity. nih.govresearchgate.net Modeling studies suggest this linker length allows for an ideal cation–π interaction between the phenyl ring and a magnesium ion in the active site, while simultaneously maintaining hydrophobic interactions with surrounding residues like Leu209. nih.govresearchgate.net Linkers that were shorter (one carbon, as in the benzyl group) or longer (three carbons) were unable to achieve this optimal dual interaction, resulting in reduced activity. nih.gov

Table 1: Effect of N7-Substituent Alkyl Chain Length and Branching on Caf1 Inhibitory Activity Data sourced from a study on purine-2,6-dione derivatives as Caf1 inhibitors. nih.gov

| Compound ID | N7-Substituent | Description | IC₅₀ (µM) for Caf1 |

|---|---|---|---|

| 5a | Benzyl | One-carbon linker | 32 |

| 5j | Phenethyl | Two-carbon linker | 6.2 |

| 5f | 3-Phenylpropyl | Three-carbon linker | 12 |

| 5b | Cyclohexyl | Bulky/branched alkyl | 81 |

Beyond simple alkyl chains, the introduction of other functional groups at the N1, N3, and N7 positions can modulate activity through additional interactions such as hydrogen bonding, polar interactions, or altered electronics.

At the N7 position, replacing the carbon framework of the benzyl group with heteroaromatic rings like pyridylmethyl groups yielded active compounds, particularly the 2- and 3-pyridylmethyl analogues. nih.gov This indicates that the nitrogen atom in the pyridine (B92270) ring is tolerated and may engage in beneficial interactions within the binding site. Replacing the phenyl ring of the optimal phenethyl substituent with a 2-thienyl or 2-pyridyl group also retained most of the inhibitory activity. nih.gov

At the N3 position, in the context of the optimal 7-phenethyl group, various substituents were explored. The introduction of groups capable of forming polar contacts, such as a 3-(dimethylamino)propyl group, led to a significant increase in potency. researchgate.net This substitution resulted in the most potent compound in the series, which is believed to make numerous van der Waals contacts in addition to polar interactions involving the tertiary amine. researchgate.net

The functionality at the N1 position is also critical. A key discovery was the importance of a 1-hydroxy group, which is proposed to act as a hydrogen bond donor to an aspartate residue in the Caf1 active site. nih.gov Removal of this N-hydroxy group resulted in a complete loss of activity, highlighting its essential role in the binding mechanism for this specific target. nih.gov

Table 2: Effect of N3-Substituent Functionality on Caf1 Inhibitory Activity (in the context of a 7-phenethyl group) Data sourced from a study on purine-2,6-dione derivatives as Caf1 inhibitors. nih.govresearchgate.net

| Compound ID | N3-Substituent | IC₅₀ (µM) for Caf1 |

|---|---|---|

| 8a | Methyl | 28 |

| 8e | 3-Methoxypropyl | 2.7 |

| 8j | 3-(Dimethylamino)propyl | 2.0 |

Role of C8-Substituent Diversity on Biological Activity and Selectivity

The C8 position of the purine scaffold is unique in that it is susceptible to both electrophilic and nucleophilic substitution reactions, making it an attractive site for introducing chemical diversity. mdpi.com Modifications at this position can significantly impact the electronic properties of the purine ring and provide new interaction points for targeting specific proteins.

Common strategies to functionalize the C8 position include halogenation, such as bromination using N-bromosuccinimide, which installs a versatile handle for subsequent cross-coupling reactions. rsc.org Organometallic chemistry, including regioselective metalation followed by reaction with an electrophile, allows for the introduction of a wide array of substituents. mdpi.com For example, lithiation followed by treatment with DMF can install a C8-formyl group. mdpi.com Palladium-promoted cross-coupling reactions are also extensively used to form new carbon-carbon bonds at this position. mdpi.com

The strategic diversification of substituents at the C8 position, often in combination with modifications at the N-positions, has enabled the modulation of the purine-2,6-dione scaffold to target a range of proteins with high selectivity.

Serotonin Receptors: Arylpiperazine derivatives of 1,3-dimethyl-purine-2,6-dione have been developed as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.gov The introduction of hydrophobic substituents at the C8 position was a key strategy in developing these neurologically active agents. nih.gov

Viral Proteases: Through in silico screening, a 1H-purine-2,6-dione derivative was identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov The specific substitution pattern allows the molecule to fit within the active site of this viral enzyme.

Cyclin-Dependent Kinases (CDKs): While not strictly purine-2,6-diones, closely related 2,6,9-trisubstituted purines have been optimized as potent and selective inhibitors of CDK1/cyclinB, demonstrating the utility of the core purine scaffold in targeting kinases involved in cell cycle regulation. nih.gov

Pharmacophore Modeling for Purine-2,6-dione Ligands

Pharmacophore modeling is a computational approach that defines the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific target receptor. dovepress.com This model can then be used as a query to screen large compound libraries for novel hits or to guide the optimization of existing leads. nih.gov

For purine-2,6-dione derivatives, pharmacophore models have been successfully employed to identify new inhibitors and understand key binding interactions. In the search for SARS-CoV-2 Mpro inhibitors, a pharmacophore was developed based on a set of known inhibitors. nih.gov This model was used to screen a database of millions of compounds, leading to the identification of a promising purine-2,6-dione hit. nih.gov

In another study on 2,6,9-trisubstituted purines with antitumor activity, a preliminary pharmacophore model was generated to characterize the main structural requirements for activity. nih.gov The model identified the importance of aromatic centers, hydrogen bond acceptor/donor sites, and a hydrophobic region, features that were consistent with the observed cytotoxic activity of the assayed compounds. nih.gov These models represent the key interactions between the ligand and the protein's active site and are invaluable tools in rational drug design. dovepress.com

Strategies for Optimizing Potency and Selectivity in Research Constructs

The optimization of a hit compound into a potent and selective lead is a cornerstone of medicinal chemistry. For purine-2,6-dione derivatives, this process involves a multi-pronged approach combining SAR studies, computational modeling, and biological evaluation.

A primary strategy is the iterative and systematic modification of substituents at key positions (N1, N3, N7, C8) to probe for beneficial interactions, as exemplified by the development of Caf1 inhibitors. nih.govresearchgate.net This process began with an initial hit compound, which was then elaborated through chemical synthesis to explore the effects of alkyl chain length, functional groups, and conformational rigidity. This systematic approach led to a greater than 10-fold improvement in potency. nih.gov

Selectivity is another critical parameter that must be optimized. A potent compound is of limited use if it interacts with many off-target proteins. Selectivity is often achieved by exploiting subtle differences in the active sites of related proteins. For example, the Caf1 inhibitors were tested against related deadenylase enzymes to ensure their activity was specific. nih.govresearchgate.net It was found that compounds with certain N7 substituents selectively inhibited Caf1 over other enzymes. nih.govresearchgate.net

Improving physicochemical properties, such as aqueous solubility, is another key optimization strategy. Poor solubility can hinder biological testing and limit in vivo activity. Attaching groups like dialkylamino functions can improve water solubility, which in some cases leads to enhanced biological properties. nih.gov These iterative cycles of design, synthesis, and testing, guided by an evolving understanding of the SAR, are essential for converting a promising scaffold into a highly optimized molecular probe or therapeutic candidate.

De Novo Design and Library Synthesis for Novel Analogues of 7-Ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione

The exploration of novel analogues of this compound, a substituted xanthine (B1682287), is a critical endeavor in medicinal chemistry, aimed at discovering compounds with enhanced potency, selectivity, and pharmacokinetic properties. The rational design of such analogues often employs sophisticated computational and synthetic strategies, including de novo design and library synthesis. These approaches facilitate the systematic exploration of the chemical space around the core purine scaffold.

De novo drug design, at its core, involves the computational construction of novel molecular structures with a high predicted affinity and selectivity for a specific biological target. This process typically begins with the identification of a binding site on the target protein. Algorithms then "grow" a molecule within this site, piece by piece, optimizing its steric and electronic complementarity to the surrounding amino acid residues. For a molecule like this compound, this would involve identifying key interaction points within the target's binding pocket and computationally exploring modifications to the ethyl and methyl substituents, as well as substitutions at other positions of the purine ring system. The goal is to generate novel chemical entities with desirable biological activities.

Following the computational design phase, the synthesis of these novel analogues is often achieved through the generation of a chemical library. Library synthesis allows for the rapid production of a large number of related compounds from a common scaffold. For purine derivatives, solid-phase synthesis has proven to be a valuable technique for library creation. In this approach, the purine core or a precursor is attached to a solid support, and various substituents are then added in a stepwise fashion. This methodology allows for the efficient purification of intermediates and the parallel synthesis of a diverse set of analogues.

The structure of the xanthine core provides multiple positions for chemical diversification, including the N1, N3, and N7 positions, as well as the C8 position. nih.gov For this compound, library synthesis could involve variations of the alkyl groups at the N3 and N7 positions, and the introduction of a wide range of substituents at the C8 position. The choice of building blocks for the library would be guided by the de novo design predictions and the desired physicochemical properties of the final compounds.

A representative, though hypothetical, library of analogues derived from the this compound scaffold is presented in the table below. This table illustrates how systematic modifications at different positions of the purine ring can be explored to establish structure-activity relationships (SAR). The biological activity data presented is for illustrative purposes to demonstrate how such a library would be evaluated.

| Compound ID | R1 Substituent (N3) | R2 Substituent (N7) | R3 Substituent (C8) | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|---|---|

| Parent | -CH3 | -CH2CH3 | -H | 500 |

| Analogue 1 | -CH3 | -CH2CH3 | -Cl | 250 |

| Analogue 2 | -CH3 | -CH2CH3 | -OCH3 | 400 |

| Analogue 3 | -CH3 | -CH2CH2CH3 | -H | 450 |

| Analogue 4 | -CH2CH3 | -CH2CH3 | -H | 600 |

| Analogue 5 | -CH3 | -CH3 | -H | 550 |

The successful integration of de novo design and combinatorial library synthesis provides a powerful platform for the discovery of novel purine derivatives with optimized biological profiles. The iterative cycle of design, synthesis, and biological evaluation is fundamental to modern drug discovery and is directly applicable to the development of new analogues based on the this compound scaffold.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Analysis of Synthesized Compounds

Chromatography is a cornerstone for the separation and analysis of 7-Ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione from its precursors, by-products, and potential degradants. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for the analysis of non-volatile compounds like this compound. researchgate.net It is extensively used for determining the purity of the synthesized compound and for its precise quantification in various samples. A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Detection is commonly achieved using a UV detector at a wavelength where the xanthine (B1682287) core exhibits strong absorbance, typically around 273 nm. nih.gov

For purity assessment, the percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. nih.gov Quantitative analysis is performed by creating a calibration curve from standards of known concentrations and using it to determine the concentration of the analyte in the sample. The method's precision is evaluated through intra- and inter-assay variability, which should typically be below 2%. nih.govresearchgate.net

Table 1: Illustrative HPLC Purity Analysis Data for a Synthesized Batch of this compound

| Peak ID | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | 2.54 | 15,890 | 0.35 | Starting Material |

| 2 | 3.81 | 8,650 | 0.19 | Unknown Impurity |

| 3 | 5.22 | 4,495,120 | 99.21 | This compound |

| 4 | 6.45 | 10,480 | 0.23 | By-product |

| Total | 4,530,140 | 100.00 |

This table is interactive. You can sort the columns by clicking on the headers.

Gas Chromatography (GC) is generally reserved for volatile and thermally stable compounds. Xanthine derivatives like this compound are non-volatile due to their polar nature. Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. This process involves reacting the compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.

Once derivatized, the compound can be analyzed on a GC system, typically equipped with a capillary column and a Flame Ionization Detector (FID) or a mass spectrometer. This approach can be particularly useful for resolving isomers that may be difficult to separate by HPLC.

Coupled Analytical Techniques

Hyphenated, or coupled, techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering unparalleled specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing this compound in complex mixtures, such as reaction monitoring samples or extracts from biological matrices. nih.gov The LC system separates the components of the mixture, which are then introduced into the mass spectrometer. The MS provides mass-to-charge ratio (m/z) data, which allows for the unambiguous identification and quantification of the target compound, even in the presence of co-eluting substances. nih.govrjptonline.org This high degree of selectivity often simplifies sample preparation and shortens analysis times. nih.gov

Table 2: Example LC-MS Data for Identification of Target Compound and Related Substances

| Compound | Retention Time (min) | [M+H]⁺ (Observed m/z) | [M+H]⁺ (Expected m/z) |

| 3-methylxanthine (B41622) | 4.1 | 167.06 | 167.06 |

| 7-ethylxanthine | 4.8 | 181.07 | 181.07 |

| This compound | 5.9 | 209.09 | 209.09 |

| Impurity A | 6.2 | 225.08 | 225.08 |

This table is interactive. You can sort the columns by clicking on the headers.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for metabolic profiling studies in non-clinical research samples, such as cell lysates or culture media from in vitro experiments. researchgate.net After extraction and derivatization, GC-MS analysis can separate and identify potential metabolites of this compound. The mass spectrometer fragments the derivatized molecules into specific patterns (mass spectra), which serve as chemical fingerprints for identification. By comparing these spectra to libraries or known standards, researchers can elucidate metabolic pathways, such as demethylation or oxidation of the parent compound.

Bioanalytical Method Development for In Vitro Assays

Developing a robust bioanalytical method is essential for accurately quantifying this compound in samples from in vitro assays (e.g., cell viability or enzyme inhibition studies). nih.gov The development process involves several key stages:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix (e.g., cell culture medium, microsomal preparations). Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to remove interfering substances and concentrate the sample. researchgate.net SPE is often preferred for its high recovery and ability to produce clean extracts.

Method Optimization: LC-MS/MS is typically the technique of choice due to its high sensitivity and specificity. researchgate.net The chromatographic conditions (column, mobile phase, flow rate) and mass spectrometric parameters (ionization mode, parent/daughter ion transitions) are optimized to achieve the best signal-to-noise ratio and avoid matrix effects.

Method Validation: The method is rigorously validated according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability of the analyte in the biological matrix.

Table 3: Summary of Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

| Validation Parameter | Acceptance Criteria | Purpose |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | Establishes the relationship between concentration and instrument response. |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Measures the closeness of determined values to the true value. |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) | Assesses the reproducibility of the method. |

| Selectivity | No significant interfering peaks at the analyte's retention time | Ensures the method can differentiate the analyte from other matrix components. |

| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |

| Stability | Analyte concentration within ±15% of initial after storage | Evaluates the stability of the analyte under various conditions (e.g., freeze-thaw, short-term). |

This table is interactive. You can sort the columns by clicking on the headers.

Spectrophotometric and Fluorometric Assays for Enzyme Kinetics

Spectrophotometric and fluorometric assays are fundamental tools for studying the kinetics of enzymes that may be modulated by this compound. These methods offer high sensitivity and are amenable to high-throughput screening.

Spectrophotometric Methods:

Ultraviolet-Visible (UV-Vis) spectrophotometry can be employed to monitor enzymatic reactions that involve a change in absorbance of a substrate, product, or cofactor. For enzymes that interact with purine (B94841) derivatives, such as xanthine oxidase or phosphodiesterases, assays can be designed to measure the rate of substrate conversion. Derivative spectrophotometry, a technique that utilizes the first or higher order derivative of the absorbance spectrum, can enhance the resolution of overlapping spectral bands, allowing for the quantification of a specific analyte in a complex mixture without prior separation. mdpi.comnih.gov This is particularly useful when studying the metabolism of this compound by enzymes that produce metabolites with overlapping absorption spectra.

Fluorometric Methods:

Fluorometric assays offer superior sensitivity compared to spectrophotometry and are widely used in enzyme kinetics. nih.gov These assays rely on the change in fluorescence intensity or wavelength of a fluorogenic substrate upon enzymatic conversion. jasco-global.com For instance, a non-fluorescent substrate can be enzymatically converted into a highly fluorescent product, allowing for real-time monitoring of the reaction rate. nih.gov When investigating the inhibitory potential of this compound on a target enzyme, a fluorogenic assay would involve measuring the enzyme's activity in the presence of varying concentrations of the compound. The resulting data can be used to determine key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max), as well as the inhibition constant (K_i) of the compound. jasco-global.com

To overcome challenges such as the inner filter effect, which can distort fluorescence measurements at high substrate concentrations, careful experimental design and data correction methods are essential. nih.gov

Below is a hypothetical data table illustrating the type of results that could be obtained from a fluorometric assay to determine the inhibitory effect of this compound on a generic enzyme.

| Substrate Concentration (µM) | Initial Velocity (RFU/min) - No Inhibitor | Initial Velocity (RFU/min) - With this compound |

|---|---|---|

| 1 | 50.2 | 35.1 |

| 2 | 85.5 | 59.8 |

| 5 | 150.8 | 105.6 |

| 10 | 220.1 | 154.1 |

| 20 | 295.6 | 206.9 |

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a gold standard for characterizing the affinity and selectivity of compounds for specific receptors. acs.org Given that many xanthine derivatives are known to interact with adenosine (B11128) receptors, these assays are highly relevant for studying this compound. nih.gov

The principle of these assays involves the use of a radiolabeled ligand (a molecule with a radioactive isotope) that is known to bind to the receptor of interest. The affinity of an unlabeled compound, such as this compound, is determined by its ability to compete with the radioligand for binding to the receptor.

There are two main types of radioligand binding assays:

Saturation Binding Assays: These are used to determine the density of receptors in a tissue (B_max) and the equilibrium dissociation constant (K_d) of the radioligand. acs.org

Competition Binding Assays: These are used to determine the inhibitory constant (K_i) of an unlabeled compound, which reflects its affinity for the receptor. acs.org In these experiments, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

The data obtained from a competition binding assay can be used to generate a dose-response curve, from which the IC_50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) can be determined. The K_i value can then be calculated using the Cheng-Prusoff equation.

The following is an illustrative data table representing typical results from a radioligand competition binding assay for this compound against a hypothetical adenosine receptor subtype.

| Concentration of this compound (nM) | Specific Binding of Radioligand (%) |

|---|---|

| 0.1 | 98.5 |

| 1 | 92.3 |

| 10 | 75.1 |

| 100 | 49.8 |

| 1000 | 20.4 |

| 10000 | 5.2 |

Emerging Analytical Technologies relevant to Purine-2,6-dione (B11924001) Research

The field of analytical chemistry is continuously evolving, offering new tools for the study of purine-2,6-dione derivatives with enhanced sensitivity, specificity, and throughput.

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of small molecules like xanthine derivatives in complex biological matrices. nih.gov CE offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. nih.gov Methods have been developed for the quantification of caffeine (B1668208) and theophylline (B1681296) in serum, demonstrating the potential of CE for the analysis of this compound and its metabolites in biological fluids. nih.govoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

Liquid chromatography coupled with tandem mass spectrometry has become an indispensable tool in pharmaceutical and biomedical analysis due to its high sensitivity and specificity. rsc.orgnih.gov LC-MS/MS allows for the separation, identification, and quantification of compounds in complex mixtures with a high degree of confidence. semanticscholar.orgeurl-pesticides.eu This technique would be particularly valuable for metabolism studies of this compound, enabling the identification and quantification of its various metabolic products in biological samples.

Electrochemical Biosensors:

Electrochemical biosensors represent a rapidly growing area of analytical technology, offering the potential for rapid, sensitive, and low-cost detection of specific analytes. mdpi.com For purine derivatives, biosensors based on immobilized enzymes like xanthine oxidase have been developed for the detection of xanthine and hypoxanthine (B114508). rsc.orgnih.govnih.gov These sensors typically work by detecting the electrochemical signal generated during the enzymatic reaction. acs.org The development of a selective electrochemical biosensor for this compound could provide a valuable tool for real-time monitoring in various research applications.

Future Research Horizons for this compound: An Emerging Paradigm

The landscape of medicinal chemistry is continually evolving, with a constant search for novel molecular entities that can address unmet medical needs. Within this landscape, the purine-2,6-dione scaffold, a privileged structure in drug discovery, continues to be a fertile ground for the development of new therapeutic agents. The specific compound, this compound, represents a molecule with untapped potential. This article explores the future research directions and emerging paradigms that could unlock the therapeutic promise of this and related compounds.

Q & A

Q. What are the standard synthetic routes for 7-Ethyl-3-methyl-1,3,7-trihydropurine-2,6-dione?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclohexylamine can react with purine precursors in the presence of a polar aprotic solvent (e.g., DMF) and a catalyst (e.g., K₂CO₃) to introduce substituents at the 8-position . Another approach uses ethylation and methylation steps under controlled pH to ensure regioselectivity . Key parameters include reaction temperature (60–90°C), solvent choice, and catalyst loading to achieve yields >70% .

Q. Which analytical techniques are used for structural characterization and purity assessment?

Structural confirmation relies on ¹H/¹³C NMR to identify substituent positions and HPLC (with C18 columns and UV detection at 254 nm) for purity (>95%) . For crystalline derivatives, X-ray crystallography resolves bond lengths and angles (e.g., C–N bonds averaging 1.34 Å) . Mass spectrometry (ESI-MS) provides molecular ion confirmation, with fragmentation patterns validating substituent stability .

Advanced Research Questions

Q. How do substituent variations impact the compound’s biological activity and reactivity?

Substituents at positions 7 and 8 significantly influence biological interactions. For example:

Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like adenosine receptors, guiding rational design .

Q. How can computational models optimize synthesis conditions and reduce experimental trial-and-error?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction parameters. For instance, solvent polarity and catalyst loading are optimized via Bayesian algorithms, reducing synthesis steps by 30–50% . Feedback loops between experimental data (e.g., HPLC yield) and computational adjustments refine pathways iteratively .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell lines, enzyme isoforms). A methodological approach includes:

- Orthogonal assays : Validate enzyme inhibition via both fluorometric and radiometric methods .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity .

- Structural dynamics : Molecular dynamics simulations (e.g., GROMACS) assess binding stability under physiological conditions, clarifying conflicting kinetic data .

Methodological Recommendations

- Synthesis : Prioritize regioselective alkylation using tert-butyloxycarbonyl (Boc) protection for sensitive positions .

- Characterization : Combine NMR with tandem MS/MS to distinguish isomeric byproducts .

- Biological Assays : Use isogenic cell lines to control for genetic variability in activity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.